molecular formula C6H11N B097572 1-Pentyl isocyanide CAS No. 18971-59-0

1-Pentyl isocyanide

Cat. No. B097572
CAS RN: 18971-59-0
M. Wt: 97.16 g/mol
InChI Key: QVUBMHTYZLUXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pentyl isocyanide is a type of isocyanide, a class of organic compounds characterized by the presence of the isocyanide group (-NC). Isocyanides are known for their unique reactivity and are widely used in multicomponent reactions (MCRs) to synthesize complex and diverse compounds, including small 'drug-like' heterocycles . The versatility of isocyanides in MCRs allows for the exploration of large chemical spaces, making them valuable tools in organic synthesis and drug discovery .

Synthesis Analysis

The synthesis of isocyanide-based compounds, including 1-pentyl isocyanide, can be achieved through various methods. One such method involves the dehydration of formylamines, which has made isocyanides more accessible since 1958 . Additionally, isocyanides can be utilized in tandem insertion-cyclization reactions, as demonstrated in the synthesis of 1,4-diaryl-1H-imidazoles, where isocyanide insertion into alcohol forms an intermediate that undergoes further cycloaddition . These methods highlight the synthetic utility of isocyanides in constructing complex molecular architectures.

Molecular Structure Analysis

Isocyanides are characterized by their unique molecular structure, where the carbon of the isocyanide group is triply bonded to nitrogen, resulting in a linear C-N-C structure. This structure imparts distinct electronic and steric properties that enable isocyanides to participate in a variety of chemical reactions. The molecular structure of isocyanides can be further studied through X-ray crystallography, as has been done for various isocyanide complexes .

Chemical Reactions Analysis

Isocyanides are highly reactive and can engage in a multitude of chemical reactions. They are key components in multicomponent reactions, such as the Ugi four-component reaction (U-4CR), which combines amines, carbonyl compounds, acids, and isocyanides in a one-pot process . Isocyanides also participate in radical-based synthesis, as seen in the twofold radical functionalization strategy to produce bicyclo[1.1.1]pentylamines . Furthermore, they can be involved in sequential multicomponent/Wittig reactions to synthesize 1H-isochromenes and 1,2-dihydroisoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanides are influenced by their molecular structure. Isocyanides are generally colorless to yellowish liquids with a strong, unpleasant odor. They are polar molecules due to the presence of the isocyanide group, which can engage in dipole-dipole interactions. The reactivity of isocyanides in water or biphasic aqueous systems has been explored, highlighting their compatibility with green chemistry principles and their ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions .

Safety And Hazards

1-Pentyl isocyanide is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, and Flam. Liq. 2 .

Future Directions

The isocyanide functionality is of high relevance to different fields of science, including astronomy, biology, information technology, materials science, and most importantly chemistry . The synthesis of a broad range of isocyanides with multiple functional groups is expected to lead to many discoveries about the unusual reactivity of this functional group .

properties

IUPAC Name

1-isocyanopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-3-4-5-6-7-2/h3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUBMHTYZLUXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373423
Record name 1-Pentyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentyl isocyanide

CAS RN

18971-59-0
Record name 1-Pentyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentyl isocyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Pentyl isocyanide
Reactant of Route 2
Reactant of Route 2
1-Pentyl isocyanide

Citations

For This Compound
56
Citations
M Miyachi, Y Yamamoto, Y Yamanoi… - Journal of Inorganic and …, 2015 - Springer
… The 1-pentyl-isocyanide-protected Pd nanoparticles prepared by the reduction of the Pd complex with ethylene glycol had various geometric shapes. Transmission electron …
Number of citations: 5 link.springer.com
A Tsunoi, G Lkhamsuren, EAQ Mondarte… - The Journal of …, 2019 - ACS Publications
… In this work, we attempted to elucidate the thermal stability of SAMs of two isocyanide derivatives (1-pentyl isocyanide and benzyl isocyanide) by TDS and performed surface-enhanced …
Number of citations: 16 pubs.acs.org
K Fujisawa, N Kawakami, Y Onishi, Y Izumi… - Journal of Materials …, 2013 - pubs.rsc.org
… This thermal decomposition temperature is close to the boiling point of 1-pentyl isocyanide (137–… ligand is cleaved, liberating 1-pentyl isocyanide. The maximum weight loss from the …
Number of citations: 51 pubs.rsc.org
Y Rokusha, N Sugimoto, S Yamada… - Liquid Crystals …, 2014 - spiedigitallibrary.org
… Since the thermal decomposition temperatures of all Au complexes with isocyanide ligands were close to the boiling point of 1-pentyl isocyanide (137–138 C), we assume that the …
Number of citations: 2 www.spiedigitallibrary.org
TKL Nguyen, XT Cao, YT Jeong, H Heo… - … Crystals and Liquid …, 2017 - Taylor & Francis
… The surface of SiO 2 NPs was modified with an amine group followed by the Ugi reaction in the presence of 2-bromo-2-methylpropionic acid, benzaldehyde, and 1-pentyl isocyanide to …
Number of citations: 2 www.tandfonline.com
XT Cao, NTT Nguyen, VC Nguyen… - Molecular Crystals and …, 2019 - Taylor & Francis
… Firstly, end capping was achieved by an Ugi four-component reaction of (3-aminopropyl) trimethoxysilane, 2-bromo-2-methylpropionic acid, benzaldehyde, and 1-pentyl isocyanide to …
Number of citations: 3 www.tandfonline.com
O Younis, Y Rokusha, N Sugimoto… - … Crystals and Liquid …, 2015 - Taylor & Francis
… with 1-pentyl isocyanide ligands were close to the boiling point of 1-pentyl isocyanide (137–… atom and the 1-pentyl isocyanide ligand occurs at the thermal decomposition temperature. …
Number of citations: 21 www.tandfonline.com
Y Yamamoto, M Miyachi, Y Yamanoi, A Minoda… - Journal of Inorganic and …, 2014 - Springer
… Palladium nanoparticles 1 were synthesized by the reduction of PdCl 2 (CH 3 CN) 2 with SuperHydride in the presence of 1-pentyl isocyanide according to our previous method [25]. …
Number of citations: 4 link.springer.com
D Chen, J Li, X Zhang, G Liu, X Wang, Y Liu, X Liu… - Organic …, 2023 - ACS Publications
… While aryl isocyanides (such as isocyanobenzene) and primary and secondary isocyanides (such as 1-pentyl isocyanide and cyclohexyl isocyanide) failed to afford the targeted …
Number of citations: 3 pubs.acs.org
M Milen, A Dancsó, T Földesi, B Volk - Tetrahedron, 2017 - Elsevier
… Finally, the reaction was extended using 1-pentyl isocyanide (3b) instead of tert-butyl isocyanide (3a) and four representatives (6y–ab) were prepared in variable yields (entries 25–28). …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.